molecular formula C15H18F3NO2 B13025146 cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13025146
M. Wt: 301.30 g/mol
InChI Key: SJIVVBIUXVKZDK-QWHCGFSZSA-N
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Description

cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a benzyl group at the 1-position, a trifluoromethyl (CF₃) substituent at the 4-position, and an ethyl ester at the 3-position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity, which are critical for drug-like properties .

Properties

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

ethyl (3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1

InChI Key

SJIVVBIUXVKZDK-QWHCGFSZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1C(F)(F)F)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-Yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate

  • Structure: This compound (MW: 328.2) shares the ethyl ester and trifluoromethyl motifs but incorporates a pyridine ring and a cyano group instead of a benzyl-substituted pyrrolidine .
  • Synthesis : Prepared via a multi-step procedure with a 21% yield, though detailed characterization data (e.g., NMR) are unavailable .
  • The cyano group may enhance polarity compared to the benzyl group, affecting solubility and target binding.

(±)-trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-Yl)-2-Fluoropyridin-3-Yl)Pyrrolidine-3-Carboxylate

  • Structure : A trans-configured pyrrolidine derivative (MW: 527.75) with a fluoropyridine and a bulky tert-butyldimethylsilyl (TBDMS) group .
  • Applications : Marketed as a high-cost research chemical (e.g., $400/1 g), suggesting specialized use in medicinal chemistry or catalysis .
  • The TBDMS group enhances steric bulk and may improve metabolic stability but complicates synthetic accessibility.

4-((3,4-Difluorophenyl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylic Acid

  • Structure : A pyrrole-based analog (MW: 249.9) with a difluorophenyl group and a carboxylic acid substituent .
  • Properties : Demonstrates high HPLC purity (98.6%) and LCMS consistency (97.02%), indicating robust synthetic reproducibility .
  • Key Differences :
    • The carboxylic acid group increases hydrophilicity, contrasting with the ester in the target compound.
    • Fluorine atoms on the phenyl ring may enhance electronegativity and influence bioavailability.

Comparative Data Table

Compound Name Molecular Weight Key Substituents Configuration Key Applications
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate ~315 (estimated) Benzyl, CF₃, ethyl ester cis Drug intermediate
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate 328.2 Pyridine, CF₃, cyano N/A Pharmaceutical synthesis
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate 527.75 Fluoropyridine, TBDMS, methyl ester trans High-cost research chemical
4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid 249.9 Difluorophenyl, carboxylic acid N/A Preclinical studies

Research Findings and Implications

  • Stereochemistry : The cis configuration in the target compound may favor specific binding conformations in biological targets compared to trans analogs, though experimental validation is needed .
  • Trifluoromethyl Group : Present in both the target compound and the pyridine analog, this group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

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